molecular formula C6H11NO B2535250 1-Azabicyclo[2.2.1]heptan-3-OL CAS No. 138741-10-3

1-Azabicyclo[2.2.1]heptan-3-OL

Cat. No. B2535250
CAS RN: 138741-10-3
M. Wt: 113.16
InChI Key: RYUPTWCEWSUXQZ-UHFFFAOYSA-N
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Description

“1-Azabicyclo[2.2.1]heptan-3-OL” is a chemical compound with the molecular formula C6H11NO . It is a type of azabicycloheptane, a class of compounds that contain a bicyclic structure made up of a nitrogen atom and seven carbon atoms .


Synthesis Analysis

The synthesis of “this compound” has been reported in the literature. For instance, an efficient synthesis of exo-1-azabicyclo[2.2.1]heptan-3-ol has been described . The synthesis involved the reduction of C (6)-acyl bicyclic tetramic acids with complete diastereoselectivity via catalytic hydrogenation using PtO2 .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For example, 1H NMR spectroscopy can provide information about the hydrogen atoms in the molecule .


Chemical Reactions Analysis

“this compound” can undergo various chemical reactions. For example, it has been used as a versatile intermediate in the synthesis of 2-deoxy-, 3-deoxy- and - cyclopentyl carbocyclic nucleosides .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various analytical techniques. For instance, its molecular weight is 155.19 g/mol .

Scientific Research Applications

Versatile Intermediate in Synthesis

1-Azabicyclo[2.2.1]heptan-3-OL serves as a versatile intermediate in chemical synthesis. It has been used in the efficient synthesis of cyclopentyl carbocyclic nucleosides, which are analogues of 2-deoxy-, 3-deoxy- and ara-ribonucleosides (Dominguez & Cullis, 1999).

Chirality and Configuration Studies

Studies on the chirality and absolute configuration of this compound derivatives provide valuable insights into stereochemical aspects. This understanding is crucial for developing chiral pharmaceuticals and other chemical products (Boelsterli et al., 1992).

Synthetic Approaches in Alkaloid Production

The compound has been used in synthetic studies for producing complex alkaloid structures like kobusine. These studies are significant for exploring new methods to synthesize biologically active natural products (Shibanuma & Okamoto, 1985).

Structural Characterization

This compound has been structurally characterized, enhancing the understanding of its chemical properties and potential applications in various fields of organic chemistry (Britvin & Rumyantsev, 2017).

Framework for Asymmetric Synthesis

The compound's derivatives, like azabicyclo[3.1.0]hexane-1-ols, serve as frameworks for the asymmetric synthesis of pharmacologically active products. These syntheses are important for creating new drugs with specific chiral properties (Jida, Guillot & Ollivier, 2007).

Microbiological Oxygenation

The compound has applications in microbiological oxygenation processes, offering a bio-based approach for specific chemical transformations. This process involves using fungi for the oxygenation of certain azabicycloalkanes (Davis et al., 1997).

properties

IUPAC Name

1-azabicyclo[2.2.1]heptan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-4-7-2-1-5(6)3-7/h5-6,8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUPTWCEWSUXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10931311
Record name 1-Azabicyclo[2.2.1]heptan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

142034-92-2, 21473-16-5
Record name 1-Azabicyclo[2.2.1]heptan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10931311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol
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